Benzyl N-(2-oxocyclobutyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

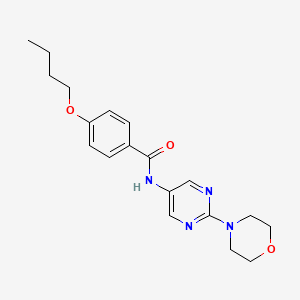

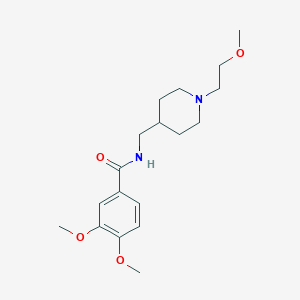

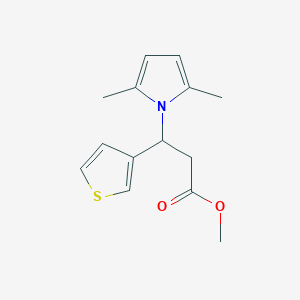

Benzyl N-(2-oxocyclobutyl)carbamate is a chemical compound with the formula C12H13NO3 . It is a compound that can be viewed as the ester of carbamic acid and benzyl alcohol .

Synthesis Analysis

The synthesis of Benzyl N-(2-oxocyclobutyl)carbamate involves the addition of 1,2-bis(trimethylsiloxy)cyclobutene to benzyl carbamate in HCl (in diethylether) at 0 °C. The mixture is then heated at 80 °C for 4 hours. The resulting residue is purified on silica gel using a 0 to 50% ethyl acetate in heptanes to provide Benzyl N-(2-oxocyclobutyl)carbamate .Molecular Structure Analysis

The molecular formula of Benzyl N-(2-oxocyclobutyl)carbamate is C12H13NO3 . The molecular weight is 219.24 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Benzyl N-(2-oxocyclobutyl)carbamate include the reaction of 1,2-bis(trimethylsiloxy)cyclobutene with benzyl carbamate in the presence of HCl .Physical And Chemical Properties Analysis

Benzyl N-(2-oxocyclobutyl)carbamate is a white solid that is soluble in organic solvents and moderately soluble in water .Applications De Recherche Scientifique

Metabolic Stability of Carbamates

Research has demonstrated that the metabolic stability of carbamates, including compounds similar to Benzyl N-(2-oxocyclobutyl)carbamate, is influenced by their molecular structure. Carbamates with specific structural characteristics exhibit varying degrees of metabolic lability, which is crucial for their design as drugs or prodrugs. This understanding aids in the synthesis of more stable and effective carbamate-based therapeutics (Vacondio, Silva, Mor, & Testa, 2010).

Catalytic Reduction and Synthesis

The catalytic reduction of aromatic nitro compounds to aromatic amines, isocyanates, carbamates, and ureas using CO has been explored significantly. The process involves the reductive carbonylation of nitro aromatics, a reaction facilitated by metal catalysts. This method has seen extensive investigation for its application in organic synthesis, highlighting the potential of Benzyl N-(2-oxocyclobutyl)carbamate in facilitating complex chemical transformations (Tafesh & Weiguny, 1996).

Environmental Detoxification and Photocatalysis

The development of titania/carbon nanotube composites (TiO2/CNT) for the removal of organic pollutants showcases the role of carbamate compounds in environmental remediation. These composites enhance visible light absorption and demonstrate synergistic effects in degrading pollutants, offering insights into the use of carbamate-based materials for environmental cleanup efforts (Cao, Yu, Connell, & Yu, 2013).

Non-Phosgene Synthesis of Carbamates

Advancements in the non-phosgene synthesis of N-substituted carbamates, including methods utilizing CO2, highlight the growing interest in green chemistry approaches. These methods offer safer, more environmentally friendly routes for synthesizing carbamates like Benzyl N-(2-oxocyclobutyl)carbamate, contributing to the chemical industry's sustainability efforts (Jianpen, 2014).

Safety And Hazards

The safety information for Benzyl N-(2-oxocyclobutyl)carbamate includes a signal word of warning. The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Propriétés

IUPAC Name |

benzyl N-(2-oxocyclobutyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-7-6-10(11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPGQKRCEQTGHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-(2-oxocyclobutyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dimethyl-4-[1-[(2-phenylpyrimidin-5-yl)methyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2422549.png)

![Methyl 2-(1-amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoate](/img/structure/B2422552.png)

![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2422562.png)

![2-((4-bromobenzyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2422564.png)